molecular formula C13H21N3O2 B11863757 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine

2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine

Cat. No.: B11863757
M. Wt: 251.32 g/mol
InChI Key: CMJXMWAQYCKVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine is an organic compound with the molecular formula C13H21N3O2 It is a derivative of pyrimidine, featuring a piperidine ring substituted with a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized, often starting from commercially available piperidine derivatives. The tert-butoxy group is introduced through a nucleophilic substitution reaction.

    Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative. This step usually involves the use of a base, such as sodium hydride, to deprotonate the piperidine nitrogen, followed by nucleophilic attack on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine substituent.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The piperidine ring and pyrimidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
  • 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid

Uniqueness

2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine is unique due to its specific combination of a piperidine ring with a tert-butoxy group and a pyrimidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxy]piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-16-9-5-11(6-10-16)17-12-14-7-4-8-15-12/h4,7-8,11H,5-6,9-10H2,1-3H3

InChI Key

CMJXMWAQYCKVKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ON1CCC(CC1)OC2=NC=CC=N2

Origin of Product

United States

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